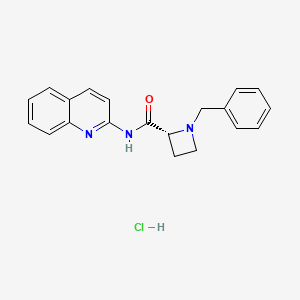

![molecular formula C9H8BrN3O2 B2458862 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2059932-43-1](/img/structure/B2458862.png)

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

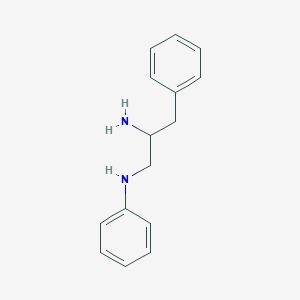

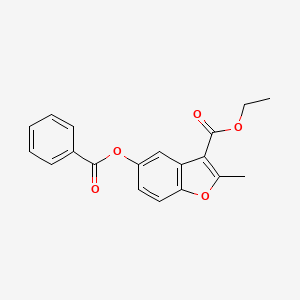

“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a light yellow to yellow powder or crystal .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, such as “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers can be used for this purpose, including NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI .Molecular Structure Analysis

The molecular structure of “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” can be represented by the SMILES string "Nc1nc2c(Br)cccn2n1" . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a triazole ring .Physical And Chemical Properties Analysis

“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a solid at room temperature . It has a molecular weight of 270.09 .科学的研究の応用

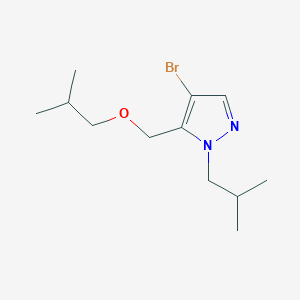

Synthesis Methodology

1,2,4-triazolo[1,5-a]pyridines can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

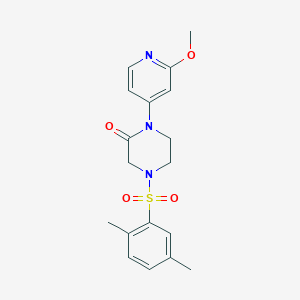

Medicinal and Pharmaceutical Applications

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Material Science Applications

These types of compounds have various applications in the material sciences fields as well .

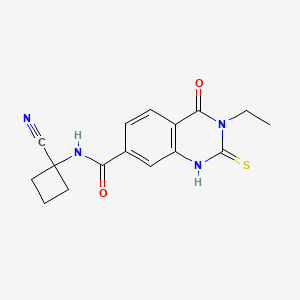

Antimicrobial Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial , antifungal , anticancer , antioxidant , antiviral , anti-inflammatory , analgesic , antiepileptic , antihypertensive , antidepressant , antidiabetic , antianxiety and antitubercular .

Commercially Available Drugs

The commercially available triazole-containing drugs are fluconazole , voriconazole (antifungal), trazodone , nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Antimicrobial Potential of Substituted 1,2,4-Triazole Analogues

Along with the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial , antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .

Safety and Hazards

特性

IUPAC Name |

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNVFGHMUTYTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN2C1=NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2458785.png)

![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)

![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)